![molecular formula C24H28N4O3 B10795870 Ethyl 6-methoxy-4-[4-(4-methylpiperazin-1-yl)anilino]quinoline-3-carboxylate](/img/structure/B10795870.png)
Ethyl 6-methoxy-4-[4-(4-methylpiperazin-1-yl)anilino]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of MMV000704 involves several synthetic routes and reaction conditions. The exact synthetic route may vary, but it typically includes the following steps:
Formation of the core structure: This involves the synthesis of the central scaffold of the compound through a series of chemical reactions, such as condensation, cyclization, or coupling reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties and biological activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for MMV000704 would involve scaling up these synthetic routes while ensuring consistency, purity, and yield of the final product .
Chemical Reactions Analysis
MMV000704 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV000704 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting point for the synthesis of new chemical entities with potential biological activity.
Biology: It is studied for its effects on various biological systems, including its activity against the malaria parasite and other pathogens.
Medicine: MMV000704 is being investigated for its potential as a therapeutic agent for treating malaria and other diseases.
Mechanism of Action
The mechanism of action of MMV000704 involves its interaction with specific molecular targets and pathways within the malaria parasite. The compound has been shown to inhibit key enzymes and disrupt essential biological processes, leading to the death of the parasite. The exact molecular targets and pathways involved are still being studied, but the compound’s activity against multiple life-cycle stages of the parasite suggests a broad mechanism of action .
Comparison with Similar Compounds
MMV000704 can be compared with other compounds in the Malaria Box collection and similar chemical entities. Some similar compounds include:
MMV000705: Another compound from the Malaria Box with similar biological activity.
MMV000706: A structurally related compound with potential antimalarial properties.
MMV000707: A compound with a similar core structure but different functional groups.
The uniqueness of MMV000704 lies in its specific chemical structure and the combination of functional groups that contribute to its biological activity .
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 6-methoxy-4-[4-(4-methylpiperazin-1-yl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C24H28N4O3/c1-4-31-24(29)21-16-25-22-10-9-19(30-3)15-20(22)23(21)26-17-5-7-18(8-6-17)28-13-11-27(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,26) |
InChI Key |
WCDCWOPXWWVJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N4CCN(CC4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


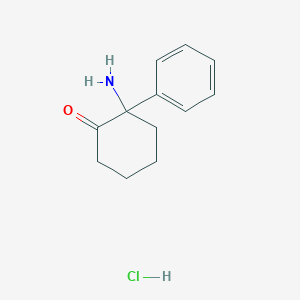
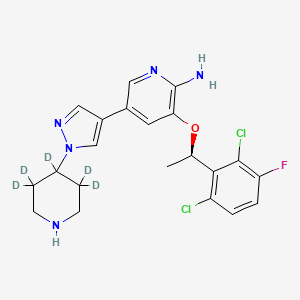
![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795811.png)
![2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile](/img/structure/B10795812.png)
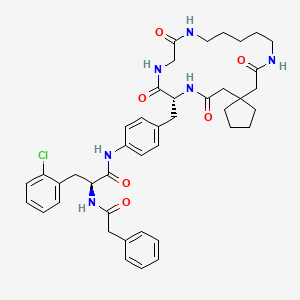
![(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B10795823.png)

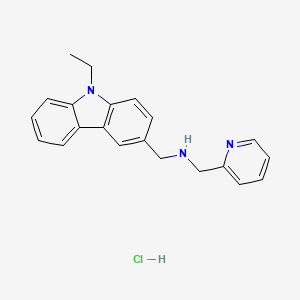
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B10795839.png)
![4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide](/img/structure/B10795843.png)
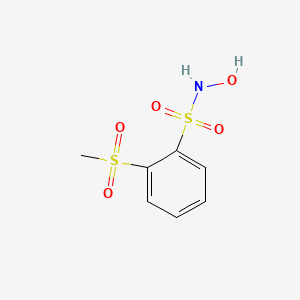
![4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol](/img/structure/B10795861.png)
![4-chloro-N-[4-[6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B10795862.png)

